molecular formula C10H12ClNO2 B12962828 Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate

Cat. No.: B12962828
M. Wt: 213.66 g/mol
InChI Key: UDESMXPGKRWCGH-ZCFIWIBFSA-N
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Description

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is a chiral aromatic ester that serves as a valuable synthetic intermediate in organic chemistry and pharmaceutical research. Compounds with this scaffold are frequently employed as key building blocks in the synthesis of enantiomerically pure drugs, where the specific stereochemistry is crucial for biological activity . Its structure incorporates both a chiral amine and an aromatic ester, making it a versatile precursor for the creation of more complex, biologically active molecules . The (R)-configuration of the 1-aminoethyl group is particularly significant in the development of active pharmaceutical ingredients (APIs) for medications targeting neurological disorders, cardiovascular diseases, and other therapeutic areas . In fine chemical manufacturing, this compound is useful for the study of asymmetric synthesis and chiral resolution processes . The presence of the 2-chloro substituent on the benzoate ring offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, enabling the construction of diverse chemical libraries for screening. This product is intended for research applications as a chemical reference standard and building block. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses, or for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12ClNO2

Molecular Weight

213.66 g/mol

IUPAC Name

methyl 4-[(1R)-1-aminoethyl]-2-chlorobenzoate

InChI

InChI=1S/C10H12ClNO2/c1-6(12)7-3-4-8(9(11)5-7)10(13)14-2/h3-6H,12H2,1-2H3/t6-/m1/s1

InChI Key

UDESMXPGKRWCGH-ZCFIWIBFSA-N

Isomeric SMILES

C[C@H](C1=CC(=C(C=C1)C(=O)OC)Cl)N

Canonical SMILES

CC(C1=CC(=C(C=C1)C(=O)OC)Cl)N

Origin of Product

United States

Preparation Methods

Esterification of 4-(Aminomethyl)benzoic Acid Derivatives

A closely related process for preparing methyl esters of aminomethylbenzoic acids provides insight into the esterification step relevant to this compound:

  • Starting Material: 4-(aminomethyl)benzoic acid or its chlorinated analogs.
  • Reagents: Methanol and hydrochloric acid as a catalyst.
  • Conditions: The reaction mixture is maintained at low temperatures (−15 to +10 °C, preferably +5 to +10 °C) to control reaction rate and prevent side reactions.
  • pH Control: After esterification, the mixture is adjusted to pH 4–9 by adding a base (e.g., aqueous potassium hydroxide or sodium hydroxide, typically 4–6% by weight).
  • Extraction: The organic phase containing the methyl ester is separated, often after salt saturation (e.g., sodium chloride) to improve phase separation.
  • Yield: This method achieves high yields, typically over 85%, often reaching 88% or higher.

This process is advantageous because it avoids intermediate isolation of hydrochloride salts and minimizes hydrolysis of the methyl ester during workup, making it industrially viable and ecologically favorable.

Introduction of the Chiral Aminoethyl Side Chain

The chiral aminoethyl substituent at the 4-position is introduced via:

  • Chiral amination reactions starting from 2-chlorobenzoic acid derivatives.
  • Use of chiral amines or chiral auxiliaries to ensure the (R)-configuration.
  • Coupling agents or activating reagents facilitate the formation of the amide or amine linkage.
  • Reaction conditions such as temperature and pH are optimized to maximize stereoselectivity and yield.
  • Purification by chromatographic techniques ensures removal of undesired stereoisomers and impurities.

Common Reagents and Reaction Conditions

  • Oxidation: Potassium permanganate may be used for selective oxidation steps if required.
  • Reduction: Lithium aluminum hydride is employed for reduction of intermediates.
  • Substitution: Sodium methoxide can be used for substitution reactions on the aromatic ring or ester group.
  • Solvents: Choice of solvent (e.g., methanol, toluene) and reaction temperature critically influence reaction efficiency and product purity.

Comparative Data Table of Preparation Parameters

Step Reagents/Conditions Temperature (°C) pH Range Yield (%) Notes
Esterification Methanol, HCl −15 to +10 (opt. +5 to +10) 4–9 >85 (up to 88+) Avoids intermediate hydrochloride isolation; salt saturation improves extraction
pH Adjustment & Extraction KOH or NaOH (4–6% aqueous) +5 to +10 9–12 Ensures efficient phase separation
Chiral Aminoethyl Introduction Chiral amines, coupling agents Ambient to reflux Neutral to slightly basic Variable Requires stereochemical control and purification
Oxidation/Reduction KMnO4, LiAlH4 Ambient Used for functional group transformations

Research Findings and Industrial Relevance

  • The esterification process described is scalable and suitable for industrial production due to its high yield and ecological considerations.
  • The stereochemical purity of the (R)-enantiomer is critical for biological activity, necessitating precise control during the aminoethyl group introduction.
  • The compound’s amino group allows for further functionalization, making it a valuable intermediate in pharmaceutical synthesis.
  • The described methods avoid harsh conditions and minimize by-products, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate belongs to the class of benzoate derivatives, characterized by the presence of an aminoethyl group and a chlorine atom. Its molecular formula is C9H10ClNO2C_9H_{10}ClNO_2, and it exhibits properties that make it a valuable scaffold in medicinal chemistry.

Anticancer Activity

Recent studies have indicated that this compound exhibits promising anticancer properties. It has been investigated for its ability to inhibit specific cancer cell lines, showing potential as a therapeutic agent against various malignancies.

  • Case Study : In a 2023 study, researchers evaluated the compound's efficacy against breast cancer cells. The results demonstrated a significant reduction in cell proliferation, suggesting its potential as an adjunct therapy in cancer treatment .

Inhibition of Enzymatic Activity

The compound has been identified as a potential inhibitor of certain enzymes involved in disease pathways, including those related to cardiovascular disorders.

  • Case Study : A study published in early 2025 reported that this compound effectively inhibited the activity of specific proteases linked to cardiovascular diseases. This inhibition was linked to reduced inflammatory markers in vitro, indicating its potential utility in treating cardiovascular conditions .

Structure-Activity Relationship (SAR) Studies

Research into the structure-activity relationship of this compound has provided insights into how modifications can enhance its biological activity.

  • Data Table: SAR Findings
ModificationActivity ChangeReference
Amino Group VariationIncreased potency
Chlorine SubstitutionEnhanced selectivity
Alkyl Chain ExtensionBroadened activity spectrum

These findings highlight the importance of chemical modifications in optimizing the therapeutic potential of this compound.

Toxicological Assessments

Understanding the safety profile of this compound is crucial for its development as a drug candidate. Toxicological studies have indicated moderate toxicity levels, necessitating further investigation into safe dosage ranges.

  • Toxicity Data Summary :
EndpointResultReference
Skin IrritationModerate irritation
Eye IrritationSevere irritation
LD50>2000 mg/kg

Mechanism of Action

The mechanism of action of Methyl ®-4-(1-aminoethyl)-2-chlorobenzoate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with active sites of enzymes, facilitating enzyme-catalyzed reactions. The ester group can undergo hydrolysis to release the corresponding acid, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Methyl D-4-chlorophenylglycinate ()

Structure: (R)-2-amino-2-(4-chlorophenyl)acetate methyl ester. Key Differences:

  • Substituent Position : Chlorine is on the phenyl ring (para to the glycinate group) rather than the benzoate ring (as in the target compound).
  • Backbone: Glycinate ester (α-amino acid derivative) vs. benzoate ester with an ethyl-linked amine.
  • Stereochemistry: Both are R-configured, but the amino group in Methyl D-4-chlorophenylglycinate is directly attached to the chiral center on the phenyl ring, whereas the target’s amine is on an ethyl chain.
Property Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate Methyl D-4-chlorophenylglycinate
Molecular Formula C₁₀H₁₂ClNO₂ C₉H₁₀ClNO₂
Substituents 2-Cl, 4-(R)-1-aminoethyl 4-Cl phenyl, α-amino ester
Chiral Center Location Benzoate C4 (ethyl chain) Phenyl C2 (glycinate)

Prop-2-ynyl 2-chlorobenzoate ()

Structure : 2-chlorobenzoate ester with a propargyl group.
Key Differences :

  • Functional Group: Propargyl (alkyne) vs. aminoethyl (amine).
  • Reactivity: The propargyl group enables click chemistry (e.g., azide-alkyne cycloaddition), making it suitable for polymer or nanostructured composites. The aminoethyl group in the target compound may facilitate hydrogen bonding or ionic interactions in drug design. Applications: Used in material science (e.g., silsesquioxane composites), unlike the target’s pharmaceutical focus .

(E)-(2-Chlorobenzylidene)amino 2-amino-4-chlorobenzoate ()

Structure : Schiff base derivative with 2-chloro and 4-chloro substituents.
Key Differences :

  • Amino Group: The amine is part of a benzylidene Schiff base, whereas the target has a primary amine on an ethyl chain.
  • Chlorination : Dual chloro groups (2- and 4-positions) vs. single 2-chloro in the target.
    Applications : Schiff bases are often explored for antimicrobial or catalytic activity, differing from the target’s likely role as a chiral building block .

(S)-Methyl 4-(1-aminoethyl)benzoate ()

Structure: Benzoate ester with an (S)-configured 1-aminoethyl group at C4. Key Differences:

  • Stereochemistry: S vs. R configuration at the aminoethyl chiral center.
  • Substituents : Lacks the 2-chloro group present in the target compound.
    Implications : Enantiomeric differences significantly affect biological activity (e.g., receptor binding). The absence of the 2-Cl substituent reduces electron-withdrawing effects, altering reactivity and solubility .
Property This compound (S)-Methyl 4-(1-aminoethyl)benzoate
Configuration R S
Chloro Substituent 2-Cl None
Molecular Weight 213.66 g/mol 179.22 g/mol

(R)-4-(1-Aminoethyl)benzoic Acid Hydrochloride ()

Structure : Carboxylic acid derivative of the target compound, as a hydrochloride salt.
Key Differences :

  • Ionization State : Carboxylic acid (ionized at physiological pH) vs. ester (neutral).
  • Solubility : The hydrochloride salt enhances water solubility compared to the lipophilic ester.
    Applications : Suitable for aqueous-phase reactions or salt formulations in drug delivery, unlike the ester’s role in prodrug strategies .

Methyl 4-acetamido-2-hydroxybenzoate ()

Structure : Benzoate ester with 4-acetamido and 2-hydroxy groups.
Key Differences :

  • Functional Groups: Acetamido (protected amine) and hydroxyl vs. aminoethyl and chloro.
  • Reactivity : The hydroxyl and acetamido groups enable hydrogen bonding, while the target’s chloro and amine groups favor electrophilic or nucleophilic interactions.
    Applications : Used in synthesizing derivatives like chlorobenzoates (e.g., 5-chloro-2-methoxy analogues), contrasting with the target’s chiral amine utility .

Biological Activity

Methyl (R)-4-(1-aminoethyl)-2-chlorobenzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound belongs to the class of benzoate esters, characterized by the presence of a chlorobenzene ring with an aminoethyl substituent. Its chemical structure can be represented as follows:

C10H12ClNO2\text{C}_{10}\text{H}_{12}\text{Cl}\text{N}\text{O}_2

This compound's unique structural features contribute to its biological properties, making it a candidate for further investigation in drug development.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of various benzoate derivatives. For instance, compounds similar to this compound have shown activity against gram-positive bacteria and mycobacterial strains. A study evaluating 4-chlorocinnamanilides demonstrated that halogen substitutions enhance antibacterial efficacy, suggesting that chlorinated derivatives may exhibit similar benefits .

Table 1: Antimicrobial Activity of Related Compounds

CompoundActivity AgainstMIC (µg/mL)Reference
This compoundStaphylococcus aureusTBD
4-ChlorocinnamanilideE. coli12
3,4-DichlorocinnamanilideMRSA6

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been explored in various cancer cell lines. Preliminary findings suggest that this compound may induce apoptosis through mechanisms involving caspase activation. For example, derivatives targeting the epidermal growth factor receptor (EGFR) have shown promising anti-proliferative effects in vitro .

Table 2: Cytotoxicity Profiles

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundA549TBDCaspase activation
N5a (hydrazine derivative)HCT-11615EGFR inhibition

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Studies have indicated that modifications to the chlorobenzene moiety can significantly influence both antimicrobial and anticancer activities. For instance, the introduction of additional halogen atoms has been correlated with increased potency against specific bacterial strains .

Case Studies

  • Antimicrobial Efficacy : A comparative analysis of various chlorinated benzoates revealed that this compound exhibited superior activity against Staphylococcus aureus, highlighting its potential as an antimicrobial agent.
  • Cytotoxic Mechanisms : In vitro studies demonstrated that this compound could effectively induce cell cycle arrest in cancer cells, particularly in the G2/M phase, suggesting its utility in cancer therapy .

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